

Ammonium saccharin chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium saccharin

Cat. No.: B13387517

[Get Quote](#)

Ammonium Saccharin: A Comprehensive Technical Guide

Ammonium saccharin, the ammonium salt of saccharin, is a non-nutritive artificial sweetener with a long history of use in the food and pharmaceutical industries. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and applications, with a focus on technical details relevant to researchers, scientists, and drug development professionals.

Chemical Structure

Ammonium saccharin is an organic salt composed of an ammonium cation (NH_4^+) and a saccharin anion ($\text{C}_7\text{H}_4\text{NO}_3\text{S}^-$).^[1] The saccharin anion, also known as o-sulfobenzimidate, is the deprotonated form of saccharin.^[1] The structure consists of a benzothiazole core, which is a benzene ring fused to a thiazole ring.^[2] The IUPAC name for the saccharin component is 1,1-dioxo-1,2-benzothiazol-3-one.^[3]

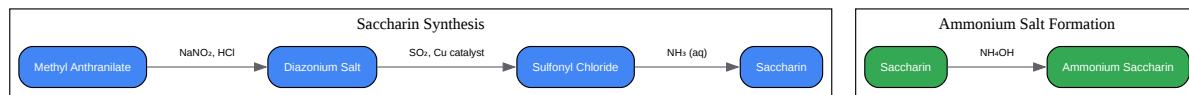
The crystal structure of **ammonium saccharin** reveals that the ammonium and o-sulfobenzimidate ion pairs are linked by hydrogen bonds, forming a two-dimensional layer structure.^[1]

Properties of Ammonium Saccharin

A summary of the key chemical and physical properties of **ammonium saccharin** is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S	[3][4]
Molecular Weight	200.22 g/mol	[3][4]
CAS Number	6381-61-9	[3][4]
Appearance	White crystals or crystalline powder	[5]
Taste	Intense sweet taste	[5]
Odor	Odorless	[4]
Solubility	Soluble in water	[5]
pKa (of Saccharin)	1.6	[6]
Boiling Point (est.)	438.90 °C @ 760.00 mm Hg	[7]
Flash Point (est.)	219.30 °C	[7]
Vapor Pressure (est.)	0.000000 mmHg @ 25.00 °C	[7]

Synthesis and Manufacturing


The synthesis of **ammonium saccharin** typically involves the preparation of saccharin followed by its neutralization with ammonium hydroxide.[1][5] One common industrial synthesis of saccharin, developed at the Maumee Chemical Company, starts from methyl anthranilate.[6]

Experimental Protocol: Synthesis of Saccharin from Methyl Anthranilate

This process involves several key steps: diazotization, sulfonation, chlorination, and amidation followed by cyclization.

- **Diazotization of Methyl Anthranilate:**
 - Methyl anthranilate is dissolved in an acidic medium, typically aqueous hydrochloric acid.
 - The solution is cooled to a low temperature (e.g., -5° to +10°C).

- An aqueous solution of sodium nitrite is added gradually while maintaining the low temperature to form the diazonium salt.[8]
- **Sulfonylation:**
 - The diazonium salt solution is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂).[9] This step is carried out in the presence of a water-immiscible organic solvent, such as 1,2-dichloroethane, to extract the resulting sulfonyl chloride.[8]
- **Amidation and Cyclization:**
 - The organic phase containing the methyl benzoate-o-sulfonyl chloride is separated.
 - Aqueous ammonia is added to the organic phase. This reaction leads to the formation of a sulfonamide, which then undergoes cyclization to form saccharin.[8][10] The saccharin, being acidic, dissolves in the excess aqueous ammonia.
- **Isolation of Saccharin:**
 - The aqueous phase containing the dissolved saccharin is separated.
 - Saccharin is precipitated from the aqueous solution by acidification with a strong acid, such as hydrochloric acid.[8]
 - The resulting white crystalline solid is then isolated by filtration and dried.
- **Formation of Ammonium Saccharin:**
 - Saccharin is dissolved in ethanol.
 - Aqueous ammonium hydroxide is added to the ethanolic solution to precipitate **ammonium saccharin**.[1]
 - The resulting **ammonium saccharin** is collected and can be recrystallized from ethanol for purification.[1]

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Ammonium Saccharin** from Methyl Anthranilate.

Applications in Research and Drug Development

While primarily known as a sweetener, saccharin and its derivatives have been explored for various other applications.

- **Catalysis:** Saccharin and its derivatives have been used as catalysts in organic synthesis, including in reactions like the Biginelli reaction and Paal-Knorr pyrrole synthesis.[11] Sodium saccharin has been employed as a catalyst for multicomponent reactions.[11]
- **Pharmaceutical Formulations:** **Ammonium saccharin** is used as a non-nutritive sweetener in various pharmaceutical products to improve palatability.[12]
- **Antibacterial and Anticancer Research:** Recent studies have investigated novel saccharin analogs for their potential as antibacterial and anticancer agents.[13] Saccharin has been shown to inhibit the growth of several multidrug-resistant pathogens and disrupt biofilm formation.[14] Some research suggests that saccharin can re-sensitize certain bacteria to antibiotics.[14]
- **Chemical Synthesis:** The saccharin moiety has been incorporated into various biologically active compounds.[13]

Safety and Toxicology

The safety of saccharin has been a subject of extensive research and debate.

- **Historical Context:** In the 1970s, studies linked high doses of saccharin to bladder tumors in male rats, leading to regulatory actions and warning labels.[15][16]

- Re-evaluation: Subsequent research, including numerous epidemiological studies in humans, has not found a conclusive link between saccharin consumption and an increased risk of bladder cancer.[15][16][17] The mechanism observed in rats is now considered to be species-specific and not directly applicable to humans.[17]
- Current Regulatory Status: Based on the extensive body of evidence, major regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA), have concluded that saccharin is safe for human consumption.[6] [15] In 2010, the EPA removed saccharin and its salts from its list of hazardous substances. [6]

It is important to note that while generally recognized as safe, some studies continue to investigate the long-term effects of artificial sweeteners on human health.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.iucr.org [journals.iucr.org]
- 2. Showing Compound Saccharin, ammonium salt (FDB010214) - FooDB [foodb.ca]
- 3. Saccharin ammonium | C7H8N2O3S | CID 22877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scent.vn [scent.vn]
- 5. echemi.com [echemi.com]
- 6. Saccharin - Wikipedia [en.wikipedia.org]
- 7. ammonium saccharin, 6381-61-9 [thegoodsentscompany.com]
- 8. US4464537A - Preparation of saccharin - Google Patents [patents.google.com]
- 9. EP0052750B1 - Process for the preparation of saccharin - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]

- 11. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05974A [pubs.rsc.org]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. preprints.org [preprints.org]
- 17. Saccharin. Review of safety issues. Council on Scientific Affairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ammonium saccharin chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13387517#ammonium-saccharin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com